molecular formula C14H19NO2 B12680944 Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy- CAS No. 51410-58-3

Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy-

Cat. No.: B12680944
CAS No.: 51410-58-3
M. Wt: 233.31 g/mol
InChI Key: QDZCAEYIGSMUGC-UHFFFAOYSA-N
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Description

Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy- is a chemical compound with the molecular formula C14H19NO. It is known for its unique structure, which includes a cyclohexyl group attached to a phenyl ring, further connected to an acetamide group. This compound has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy- typically involves the reaction of 4-cyclohexylaniline with acetyl chloride or acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

[ \text{4-Cyclohexylaniline} + \text{Acetyl chloride} \rightarrow \text{Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy-} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl and phenyl groups contribute to its binding affinity and specificity. The acetamide group can form hydrogen bonds with target molecules, enhancing its effectiveness.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: Similar structure but lacks the cyclohexyl group.

    N-(4-methylphenyl)acetamide: Contains a methyl group instead of a cyclohexyl group.

    4-Cyclohexylaniline: Precursor to Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy-.

Uniqueness

Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy- is unique due to the presence of both cyclohexyl and phenyl groups, which provide distinct chemical and physical properties. These structural features contribute to its versatility in various applications, making it a valuable compound in scientific research and industry .

Properties

CAS No.

51410-58-3

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-(4-cyclohexylphenyl)-N-hydroxyacetamide

InChI

InChI=1S/C14H19NO2/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12,17H,2-6H2,1H3

InChI Key

QDZCAEYIGSMUGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C2CCCCC2)O

Origin of Product

United States

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